![molecular formula C19H18N2 B2464401 (E)-1-(2-甲基烯丙基)-2-苯乙烯基-1H-苯并[d]咪唑 CAS No. 477543-66-1](/img/structure/B2464401.png)
(E)-1-(2-甲基烯丙基)-2-苯乙烯基-1H-苯并[d]咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities
科学研究应用
(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
Target of Action
Imidazole derivatives are known to function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that the compound could interact with a variety of targets, depending on the specific context.
Mode of Action
Imidazole derivatives are known to form charge transfer complexes (ctcs) with various molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that the compound could potentially affect pathways involving exciton transformations.
Pharmacokinetics
The stability of imidazole derivatives has been shown to be affected by ph, with these compounds destabilizing at ph values of 4 and 3 . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Imidazole derivatives have been shown to have anticancer properties , suggesting that the compound could potentially have similar effects.
Action Environment
The action of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole can be influenced by various environmental factors. For instance, the stability of imidazole derivatives has been shown to be affected by pH . Additionally, the presence of other compounds, such as isoprene, can catalyze reactions involving imidazole derivatives . These factors could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Imidazole derivatives have been found to function as selective and effective receptors for various types of analytes due to their amphoteric nature . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Imidazole compounds have been shown to have anticancer properties, indicating that they may influence cell function and cellular processes
Molecular Mechanism
Imidazole-based π–π stacked dimers have been shown to form strong and efficient conductance pathways in single-molecule junctions . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of imidazole compounds can change over time in laboratory settings. For example, a protocol for the synthesis of disubstituted NH-imidazoles via nucleophilic catalysis has been described . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may also exhibit temporal changes in its effects, including changes in stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Imidazole compounds are involved in various metabolic pathways. For example, imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may be involved in similar metabolic pathways and may interact with various enzymes or cofactors.
Transport and Distribution
Imidazole compounds can form π–π stacked dimers, which have been shown to form strong and efficient conductance pathways in single-molecule junctions . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may be transported and distributed within cells and tissues through similar mechanisms.
Subcellular Localization
The subcellular distributions of reactive oxygen species (ROS) and ROS-modified proteins have been shown to critically influence the redox-sensitive regulation of endothelial nitric oxide synthase (eNOS)-dependent pathways . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may also be localized in specific subcellular compartments and may have effects on its activity or function depending on its localization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole typically involves the condensation of appropriate aldehydes with benzimidazole derivatives. One common method includes the use of a base-catalyzed reaction where the aldehyde and benzimidazole are reacted in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
相似化合物的比较
Similar Compounds
- 1-(2-methylallyl)-2-phenyl-1H-benzo[d]imidazole
- 1-(2-methylallyl)-2-vinyl-1H-benzo[d]imidazole
- 1-(2-methylallyl)-2-ethyl-1H-benzo[d]imidazole
Uniqueness
(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole is unique due to the presence of both the styryl and 2-methylallyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(2-methylprop-2-enyl)-2-[(E)-2-phenylethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-13H,1,14H2,2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJUCFPTZUAWIC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)
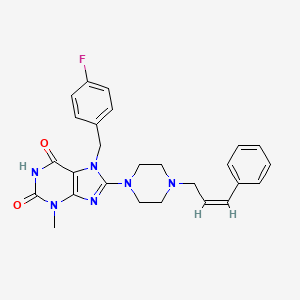
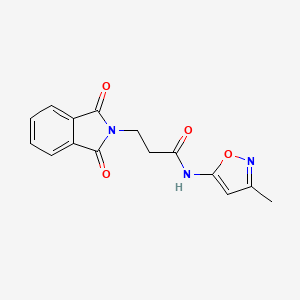
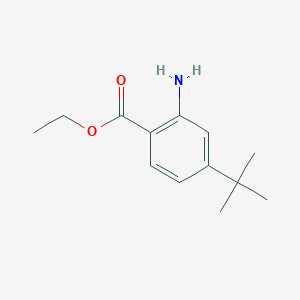
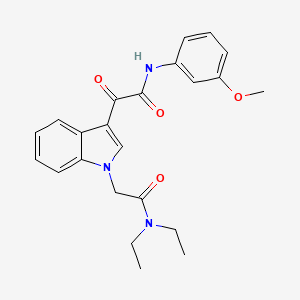

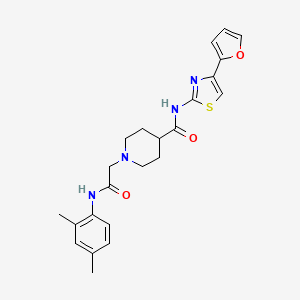
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2464329.png)

![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)
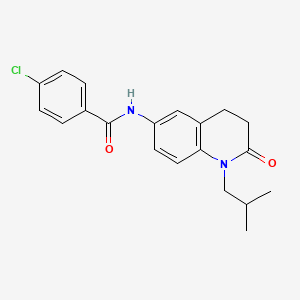
![1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2464338.png)


